molecular formula C8H9BrMg B8755361 2 4-DIMETHYLPHENYLMAGNESIUM BROMIDE  0.&

2 4-DIMETHYLPHENYLMAGNESIUM BROMIDE 0.&

Cat. No.: B8755361
M. Wt: 209.37 g/mol
InChI Key: MRUHVZDUDMOXJP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylphenylmagnesium bromide, 0.5M in 2-Methyltetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is a solution of 3,4-Dimethylphenylmagnesium bromide in 2-Methyltetrahydrofuran, which serves as a solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylphenylmagnesium bromide is typically prepared by reacting 3,4-dimethylbromobenzene with magnesium metal in the presence of a dry ether solvent such as 2-Methyltetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

    Catalyst: Iodine can be used to initiate the reaction

Industrial Production Methods

In an industrial setting, the preparation of 3,4-Dimethylphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:

    Reactors: Large-scale reactors equipped with inert gas purging systems

    Solvent Recovery: Systems to recover and recycle the solvent

    Purification: Techniques such as distillation to purify the final product

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols

    Substitution: Can replace halides in organic compounds

    Coupling Reactions: Forms carbon-carbon bonds in the presence of catalysts

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones

    Halides: Alkyl and aryl halides

    Catalysts: Nickel, palladium, or copper catalysts for coupling reactions

Major Products

    Alcohols: From reactions with carbonyl compounds

    Hydrocarbons: From coupling reactions

    Substituted Aromatics: From substitution reactions

Scientific Research Applications

3,4-Dimethylphenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: As a reagent to form carbon-carbon bonds

    Pharmaceuticals: In the synthesis of drug intermediates

    Material Science: In the preparation of polymers and advanced materials

    Biochemistry: For the modification of biomolecules

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups to form alcohols or participating in coupling reactions to form new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenylmagnesium bromide
  • 2,4-Dimethylphenylmagnesium bromide
  • 2,5-Dimethylphenylmagnesium bromide

Uniqueness

3,4-Dimethylphenylmagnesium bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The position of the methyl groups can affect the steric and electronic properties of the compound, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

IUPAC Name

magnesium;1,2-dimethylbenzene-5-ide;bromide

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MRUHVZDUDMOXJP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.